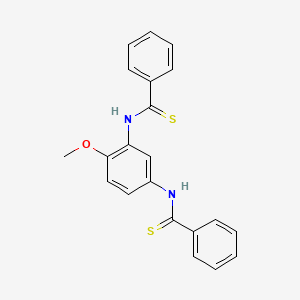
N,N'-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide: is an organic compound characterized by its unique structure, which includes a 4-methoxy-1,3-phenylene core linked to two benzenecarbothioamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide typically involves the reaction of 4-methoxy-1,3-phenylenediamine with benzenecarbothioyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role as a precursor in the synthesis of pharmacologically active molecules.
Industry: Industrially, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The methoxy and carbothioamide groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxy-1,3-phenylenediamine
- N,N’-(1,3-Phenylene)dibenzenecarbothioamide
- 4-Methoxy-o-phenylenediamine
Comparison: Compared to similar compounds, N,N’-(4-Methoxy-1,3-phenylene)dibenzenecarbothioamide is unique due to its specific substitution pattern and the presence of both methoxy and carbothioamide groups. This unique structure imparts distinct chemical and biological properties, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
105612-80-4 |
|---|---|
Molekularformel |
C21H18N2OS2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
N-[3-(benzenecarbonothioylamino)-4-methoxyphenyl]benzenecarbothioamide |
InChI |
InChI=1S/C21H18N2OS2/c1-24-19-13-12-17(22-20(25)15-8-4-2-5-9-15)14-18(19)23-21(26)16-10-6-3-7-11-16/h2-14H,1H3,(H,22,25)(H,23,26) |
InChI-Schlüssel |
NOKWRRLDIDPZEA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)NC(=S)C2=CC=CC=C2)NC(=S)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


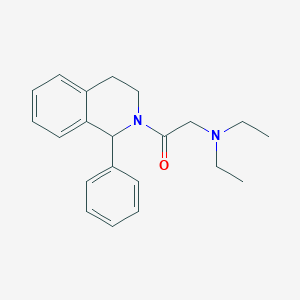
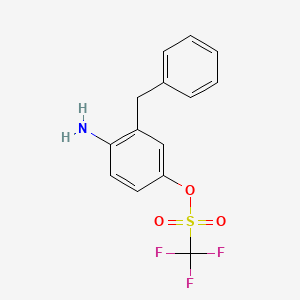
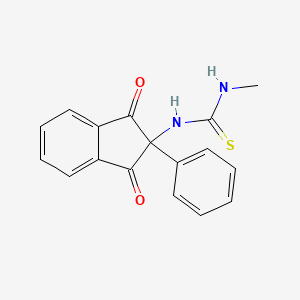
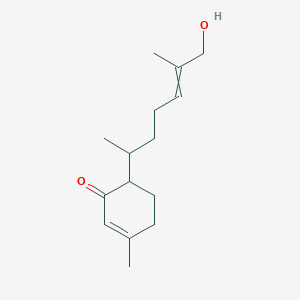
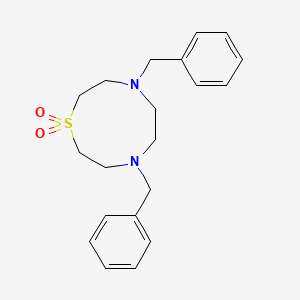
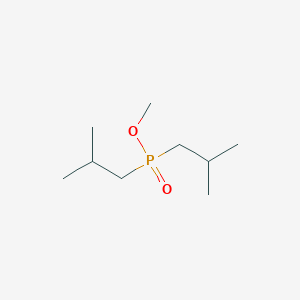
![Ethyl {cyano[2-(2-methylphenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14318890.png)



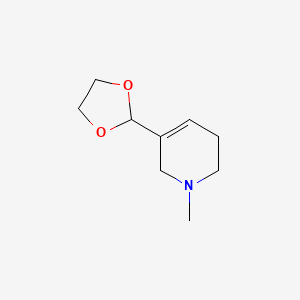
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)

